4-(4-Benzylpiperazin-1-yl)phenylamine 4-(4-Benzylpiperazin-1-yl)phenylamine
Brand Name: Vulcanchem
CAS No.: 16154-69-1
VCID: VC21086233
InChI: InChI=1S/C17H21N3/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14,18H2
SMILES: C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)N
Molecular Formula: C17H21N3
Molecular Weight: 267.37 g/mol

4-(4-Benzylpiperazin-1-yl)phenylamine

CAS No.: 16154-69-1

Cat. No.: VC21086233

Molecular Formula: C17H21N3

Molecular Weight: 267.37 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Benzylpiperazin-1-yl)phenylamine - 16154-69-1

Specification

CAS No. 16154-69-1
Molecular Formula C17H21N3
Molecular Weight 267.37 g/mol
IUPAC Name 4-(4-benzylpiperazin-1-yl)aniline
Standard InChI InChI=1S/C17H21N3/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14,18H2
Standard InChI Key PZWVVLZWQWIEAV-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)N
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)N

Introduction

Chemical Identity and Nomenclature

Names and Identifiers

4-(4-Benzylpiperazin-1-yl)phenylamine is known by several names and identifiers in chemical databases and scientific literature. These identifiers are essential for accurate identification in research and commerce.

ParameterInformation
IUPAC Name4-(4-benzyl-1-piperazinyl)phenylamine
Common Name4-(4-Benzylpiperazin-1-yl)aniline
CAS Number16154-69-1
Molecular FormulaC₁₇H₂₁N₃
Molecular Weight267.37 g/mol
InChIInChI=1S/C17H21N3/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14,18H2
InChI KeyPZWVVLZWQWIEAV-UHFFFAOYSA-N
European Community (EC) Number858-007-7

Common Synonyms

The compound is referred to by several synonyms in scientific literature and commercial catalogs:

  • 4-(4-Benzylpiperazino)aniline

  • 4-(4-Benzyl-piperazin-1-yl)-phenylamine

  • Benzenamine, 4-[4-(phenylmethyl)-1-piperazinyl]-

  • 1-(4-Aminophenyl)-4-benzylpiperazine

  • 4-[4-(phenylmethyl)-1-piperazinyl]benzeneamine

Structural Features

The molecular structure of 4-(4-Benzylpiperazin-1-yl)phenylamine consists of three main components:

  • A piperazine ring (a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4)

  • A benzyl group (C₆H₅CH₂-) attached to the nitrogen at position 4 of the piperazine ring

  • A phenylamine (aniline) group attached to the nitrogen at position 1 of the piperazine ring

This structural arrangement provides the compound with distinctive chemical properties and potential for interaction with biological systems, particularly neurotransmitter receptors in the central nervous system.

Physical and Chemical Properties

Physical Properties

Understanding the physical properties of 4-(4-Benzylpiperazin-1-yl)phenylamine is essential for its proper handling, storage, and application in research and industry.

PropertyValueReference
Physical StateSolid
ColorBrown
Melting Point140-142°C
Boiling Point446.3±45.0°C (Predicted)
Density1.145±0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in chloroform and methanol
FormSolid

Chemical Properties

PropertyValue/DescriptionReference
pKa7.83±0.10 (Predicted)
StabilityHygroscopic; requires special storage conditions
ReactivityCan undergo reactions typical of amines (e.g., N-alkylation, acylation)
NucleophilicityPrimary amine group can act as a nucleophile in various reactions

The amine functional group (-NH₂) on the phenyl ring contributes to the compound's nucleophilic character, allowing it to participate in various chemical reactions, including nucleophilic substitution and acylation reactions. The piperazine ring, with its two nitrogen atoms, also contributes to the compound's chemical reactivity and provides sites for potential interaction with biological targets.

Synthesis and Preparation Methods

Purification Techniques

After synthesis, 4-(4-Benzylpiperazin-1-yl)phenylamine typically requires purification to achieve the desired purity level. Common purification methods include:

  • Recrystallization from suitable solvents

  • Column chromatography

  • Washing with appropriate solvents to remove impurities

Commercial products of this compound are typically available with purity levels of 95% or higher , indicating the effectiveness of these purification methods.

Industrial Production Considerations

For large-scale industrial production, several factors need to be considered:

  • Cost-effective starting materials and reagents

  • Optimization of reaction conditions to maximize yield and minimize byproducts

  • Efficient purification methods suitable for scale-up

  • Proper handling of waste products and adherence to environmental regulations

  • Quality control measures to ensure consistent product purity

Applications in Research and Development

Medicinal Chemistry Applications

4-(4-Benzylpiperazin-1-yl)phenylamine has significant applications in medicinal chemistry research:

  • Synthetic Intermediate: It serves as an intermediate in synthesizing more complex organic molecules, particularly those aimed at treating neurological diseases

  • Pharmacophore Development: The piperazine moiety is recognized for its ability to interact with various neurotransmitter receptors, making compounds containing this structure valuable in drug development

  • Structure-Activity Relationship Studies: Modifications to the basic structure can lead to derivatives with potentially enhanced biological activities, contributing to structure-activity relationship (SAR) studies

ClassificationDetailsReference
GHS PictogramWarning (GHS07)
Signal WordWarning
Hazard StatementsH302-H319 (Harmful if swallowed, causes serious eye irritation)
Precautionary StatementsP305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Dangerous Goods SignXi (Irritant)

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with 4-(4-Benzylpiperazin-1-yl)phenylamine, allowing for comparative analysis:

CompoundStructural DifferencePotential Impact on Properties
4-(4-Benzylpiperazin-1-yl)-3-(trifluoromethyl)anilineAddition of trifluoromethyl groupEnhanced lipophilicity; potential for different receptor interactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamideAddition of 2-chloropyridine-4-carboxamide groupDifferent biological activity profile; potential antimicrobial properties
4-Piperazin-1-yl-phenylamineAbsence of benzyl groupAltered lipophilicity and receptor binding properties

Structure-Activity Relationships

Understanding structure-activity relationships can provide insights into how structural modifications might affect the biological activity of 4-(4-Benzylpiperazin-1-yl)phenylamine:

  • The benzyl group typically enhances lipophilicity, potentially affecting membrane permeability and binding to lipophilic pockets in target proteins

  • The piperazine ring provides a rigid scaffold that can influence the spatial orientation of other functional groups, affecting receptor binding

  • The primary amine group can participate in hydrogen bonding with target proteins, potentially contributing to binding affinity and specificity

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